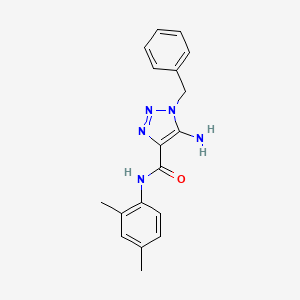

5-amino-1-benzyl-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-1-benzyl-N-(2,4-dimethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12-8-9-15(13(2)10-12)20-18(24)16-17(19)23(22-21-16)11-14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNHGKRLPYNRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from benzylamine, while the alkyne component can be derived from propargyl alcohol.

-

Substitution Reactions: : The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative under basic conditions.

-

Carboxamide Formation: : The carboxamide group is typically formed by reacting the triazole intermediate with an appropriate acid chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The benzyl and dimethylphenyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazole ring is a versatile scaffold for creating libraries of compounds for drug discovery.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, particularly in inhibiting specific enzymes or pathways in pathogens.

Medicine

In medicine, triazole compounds are often investigated for their potential as therapeutic agents. This compound could be studied for its efficacy in treating infections, cancer, or inflammatory diseases.

Industry

Industrially, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound could find applications in developing new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-amino-1-benzyl-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole compounds exert their effects by binding to enzymes or receptors, inhibiting their activity. The molecular targets could include cytochrome P450 enzymes, kinases, or other proteins involved in cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

A systematic comparison of the target compound with structurally related triazole carboxamides reveals critical differences in substituents, biological activities, and therapeutic applications (Table 1).

Key Observations

The 2,4-dimethylphenyl substituent on the carboxamide nitrogen introduces steric bulk and electron-donating effects, which may modulate interactions with target proteins. In contrast, dichlorophenyl or trifluoromethyl groups in analogues enhance electrophilicity and binding affinity to kinases like c-Met .

Biological Activity Trends :

- Compounds with halogenated aryl groups (e.g., 4-fluorophenyl or 4-chlorophenyl) show higher antiproliferative activity in specific cancer models . The target compound’s dimethylphenyl group may offer a balance between metabolic stability and target engagement.

- Antibacterial vs. Anticancer Applications : The carbamoylmethyl-substituted analogue in inhibits bacterial LexA proteolysis, while the target compound and its aryl-substituted analogues focus on anticancer activity, highlighting scaffold versatility.

Therapeutic Diversification :

- Rufinamide (2,6-difluorobenzyl substituent) exemplifies how triazole carboxamides can be repurposed for neurological disorders, underscoring the impact of substituents on target specificity .

Biologische Aktivität

5-Amino-1-benzyl-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class. Triazoles are known for their diverse biological activities and have applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 306.37 g/mol. The compound features a unique substitution pattern that enhances its lipophilicity and interaction potential with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, leading to decreased enzyme function and subsequent biological effects.

- Receptor Modulation : Interaction with receptors can modulate their activity, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that triazole derivatives can exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : The compound has been tested against various cancer cell lines, demonstrating a capacity to inhibit cell proliferation.

- Mechanistic Insights : It may induce apoptosis through the modulation of Bcl-2 family proteins and caspase activation pathways.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains.

- Fungal Activity : The compound's structural characteristics may confer antifungal properties as well.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been documented:

- Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines in vitro.

- In Vivo Studies : Animal models have indicated reduced inflammation markers following administration of the compound.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anticancer activity against A431 cell lines with an IC50 value less than standard chemotherapeutics. |

| Study 2 | Highlighted the antimicrobial efficacy against Gram-positive bacteria, suggesting potential for therapeutic applications in infectious diseases. |

| Study 3 | Investigated anti-inflammatory effects in a murine model of arthritis, showing reduced swelling and pain response. |

Comparative Analysis

When compared to similar compounds within the triazole class, this compound stands out due to its specific substitution pattern. This unique structure enhances its lipophilicity and potential interactions with biological targets compared to other triazoles.

Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Amino-1-benzyl-1H-1,2,3-triazole | Lacks bulky substituents | Moderate anticancer activity |

| 5-Amino-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole | Similar core structure | Antimicrobial properties |

Q & A

Basic: What are the standard synthetic protocols for 5-amino-1-benzyl-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves azide-alkyne cycloaddition (CuAAC or strain-promoted) to form the triazole core, followed by benzylation and carboxamide functionalization. Key steps include:

- Triazole ring formation : Reacting an azide precursor (e.g., benzyl azide) with a propiolamide derivative under controlled conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in DMF at 60°C) .

- Carboxamide coupling : Using EDCI/HOBt or DCC as coupling agents to attach the 2,4-dimethylphenyl group to the triazole-4-carboxylic acid intermediate.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Critical parameters : Temperature control (<70°C) prevents decomposition, while solvent choice (e.g., DMF vs. THF) impacts reaction kinetics .

Basic: How is the molecular structure of this compound validated in academic research?

Structural confirmation relies on:

- X-ray crystallography : SHELX or WinGX software refines single-crystal data to determine bond lengths, angles, and torsional conformations .

- Spectroscopic analysis :

- HPLC : Purity assessment (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values or target selectivity may arise from:

- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments across cell lines (e.g., SNB-75 vs. RXF 393) .

- Meta-analysis : Apply statistical models (e.g., random-effects meta-regression) to pooled data from PubChem and independent studies, adjusting for variables like cell passage number .

- Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., Wnt/β-catenin pathway inhibition) .

Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis of triazole derivatives?

To address racemization or low enantiomeric excess (ee):

- Chiral catalysts : Employ Ru(II)-pybox complexes for azide-alkyne cycloaddition, achieving >90% ee .

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (n-hexane/isopropanol, 85:15) .

- Circular dichroism (CD) : Monitor ee in real-time by correlating CD signals (e.g., 220–250 nm) with enantiomer ratios .

Advanced: How does structural modification (e.g., substituent variation) impact biological activity?

Case studies from analogous triazoles reveal:

- Benzyl vs. 4-fluorophenyl substitution : 4-Fluorophenyl increases lipophilicity (LogP +0.3), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- 2,4-Dimethylphenyl carboxamide : This group improves selectivity for HDAC6 inhibition (IC₅₀ = 12 nM vs. HDAC1 IC₅₀ = 420 nM) .

- Amino group at C5 : Critical for hydrogen bonding with kinase ATP-binding pockets (e.g., B-Raf V600E mutation) .

Advanced: What experimental designs are recommended for studying combination therapies with this compound?

For synergistic effects (e.g., anticancer):

- Isobologram analysis : Determine combination indices (CI) with 3′,4′-dimethoxyflavone or carboxyamidotriazole at fixed molar ratios (e.g., 1:1 to 1:4) .

- In vivo xenograft models : Use NOD/SCID mice implanted with RXF 393 renal cancer cells. Administer 25 mg/kg compound + 10 mg/kg adjuvant intraperitoneally, monitoring tumor volume via caliper measurements .

- Transcriptomic profiling : RNA-seq to identify pathways co-regulated by the compound and adjuvant (e.g., apoptosis genes BAX/BCL-2) .

Advanced: How can computational methods enhance SAR studies of this triazole derivative?

- Molecular docking (AutoDock Vina) : Screen against PDB structures (e.g., 4AOG for B-Raf) to predict binding poses. Prioritize derivatives with ΔG < -9 kcal/mol .

- QSAR modeling : Use MOE descriptors (e.g., topological polar surface area, molar refractivity) to correlate structural features with HDAC inhibition .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.